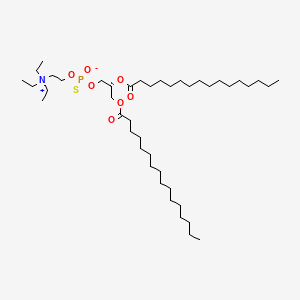
1,3-Dioxan
Übersicht
Beschreibung
1,3-Dioxane is an organic compound with the molecular formula C₄H₈O₂. It is a saturated six-membered heterocycle with two oxygen atoms replacing carbon atoms at the 1- and 3-positions. This compound is a colorless liquid with a boiling point of 103°C and a melting point of -42°C . It is often used as a solvent and in the synthesis of other chemicals.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxane has several applications in scientific research:
Chemistry: It is used as a solvent and as a reagent in various organic synthesis reactions.
Biology: It serves as a protecting group for carbonyl compounds in biochemical research.
Medicine: It is used in the synthesis of pharmaceuticals and as a solvent in drug formulation.
Industry: It is employed in the production of polymers and as a stabilizer for chlorinated solvents.
Wirkmechanismus
Target of Action
1,3-Dioxane is an organic compound with the molecular formula (CH2)4O2 . It is a saturated six-membered heterocycle with two oxygen atoms in place of carbon atoms at the 1- and 3- positions
Mode of Action
It is known that 1,3-dioxane can be prepared from the reaction of formaldehyde and 1,3-propanediol in the presence of brönsted or lewis acid catalysts . Substituted derivatives can be used as protecting groups for carbonyl compounds .
Biochemical Pathways
It is known that 1,3-dioxane and its derivatives can be prepared from the reaction between a ketone or an aldehyde with 1,3-diols . They can also be produced by the Prins reaction .
Action Environment
It is known that 1,3-dioxane is a colorless liquid and its stability can be influenced by environmental factors such as temperature and pH .
Biochemische Analyse
Biochemical Properties
1,3-Dioxane plays a role in biochemical reactions primarily as a solvent. It interacts with various enzymes, proteins, and other biomolecules by stabilizing reaction intermediates and facilitating the solubility of hydrophobic compounds. For instance, 1,3-Dioxane can interact with enzymes involved in oxidation-reduction reactions, enhancing their activity by providing a suitable environment for the reaction to occur .
Cellular Effects
The effects of 1,3-Dioxane on cells and cellular processes are significant. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 1,3-Dioxane has been shown to affect the expression of genes involved in detoxification processes and can disrupt normal cellular metabolism by interfering with mitochondrial function .
Molecular Mechanism
At the molecular level, 1,3-Dioxane exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For instance, 1,3-Dioxane can inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. This inhibition can result in altered metabolic pathways and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Dioxane change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to 1,3-Dioxane in in vitro or in vivo studies has shown that it can lead to chronic cellular dysfunction, including oxidative stress and DNA damage .
Dosage Effects in Animal Models
The effects of 1,3-Dioxane vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxicity. At higher doses, 1,3-Dioxane can cause adverse effects such as liver and kidney damage, as well as neurotoxicity. Threshold effects have been observed, where certain doses lead to a marked increase in toxic effects .
Metabolic Pathways
1,3-Dioxane is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels in the body .
Transport and Distribution
Within cells and tissues, 1,3-Dioxane is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation in specific tissues. For example, 1,3-Dioxane can accumulate in the liver and kidneys, where it exerts its toxic effects .
Subcellular Localization
The subcellular localization of 1,3-Dioxane affects its activity and function. It can be found in various cellular compartments, including the cytoplasm and mitochondria. The presence of 1,3-Dioxane in these compartments can lead to alterations in cellular processes, such as energy production and oxidative stress responses .
Vorbereitungsmethoden
1,3-Dioxane can be synthesized through several methods:
Reaction of Formaldehyde and 1,3-Propanediol: This method involves the reaction of formaldehyde with 1,3-propanediol in the presence of Brönsted or Lewis acid catalysts.
Prins Reaction: This method involves the reaction of an alkene with formaldehyde in the presence of an acid catalyst.
Industrial Production: Industrially, 1,3-dioxane is produced by the reaction of formaldehyde with 1,3-propanediol under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,3-Dioxane undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions with nucleophiles such as organolithium reagents or Grignard reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxane is similar to other dioxane isomers and related compounds:
1,4-Dioxane: This isomer is also a six-membered ring with two oxygen atoms but at the 1- and 4-positions.
1,3-Dioxolane: This compound is a five-membered ring with two oxygen atoms.
1,3-Dioxane is unique due to its specific ring structure, which provides stability and reactivity in various chemical processes. Its ability to form stable cyclic acetals makes it valuable in protecting carbonyl compounds during synthesis .
Eigenschaften
IUPAC Name |
1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-2-5-4-6-3-1/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFVNEFVBPFDSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCOC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Record name | 1,3-DIOXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20283 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3025174 | |
| Record name | 1,3-Dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3025174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,3-dioxane is a clear colorless liquid. (NTP, 1992), Colorless liquid; [CAMEO] Miscible in water; [HSDB] | |
| Record name | 1,3-DIOXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20283 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-Dioxane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2802 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
221 °F at 755 mmHg (NTP, 1992), 105 °C AT 755 MM HG | |
| Record name | 1,3-DIOXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20283 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-DIOXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4263 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
35.6 °F (NTP, 1992), 2 °C | |
| Record name | 1,3-DIOXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20283 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-Dioxane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2802 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), SOL IN WATER, ALC, ETHANOL, ACETONE, BENZENE | |
| Record name | 1,3-DIOXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20283 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-DIOXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4263 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0342 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0342 AT 20 °C/4 °C | |
| Record name | 1,3-DIOXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20283 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-DIOXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4263 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
38.5 [mmHg], Vapor pressure= 39 mm Hg at 25 °C (estimated) | |
| Record name | 1,3-Dioxane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2802 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,3-DIOXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4263 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
505-22-6 | |
| Record name | 1,3-DIOXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20283 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-Dioxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=505-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-DIOXANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139436 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3025174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dioxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.278 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIOXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2C8M17I09 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,3-DIOXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4263 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-44 °F (NTP, 1992), -42 °C | |
| Record name | 1,3-DIOXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20283 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-DIOXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4263 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,3-dioxane?
A1: The molecular formula of 1,3-dioxane is C4H8O2, and its molecular weight is 88.11 g/mol.
Q2: How do substituents at positions 2 or 5 affect the electronic structure of 1,3-dioxane?
A2: Studies using photoelectron spectroscopy and computational methods show that acceptor substituents at positions 2 or 5 decrease the energy of both the highest occupied molecular orbital (HOMO) and a lower-lying orbital (B1) [].
Q3: How does the presence of aryl substituents at the 2-position influence the conformational preference of 1,3-dioxanes?
A3: Research suggests that 2,2-diaryl-1,3-dioxanes favor the conformation where electron-withdrawing aryl groups occupy the axial position and electron-donating aryl groups prefer the equatorial position [, ]. This preference is attributed to a combination of electrostatic interactions and the anomeric effect.
Q4: Are there spectroscopic techniques to differentiate between axial and equatorial isomers of 1,3-dioxane derivatives?
A4: Yes, 1H NMR spectroscopy can distinguish between axial and equatorial isomers in various 1,3-dioxane derivatives. For example, studies on 4-fluoromethylated-6-methyl-1,3-dioxanes utilized 1H NMR, including INDOR techniques, to analyze conformational equilibria []. Additionally, 17O NMR spectroscopy shows distinct chemical shifts for axial and equatorial hydroxyl groups in cyclohexanols and 5-hydroxy-1,3-dioxanes [].
Q5: Can 1,3-dioxanes be catalytically cleaved?
A5: Yes, research demonstrates the catalytic cleavage of substituted 1,3-dioxanes, such as 4-phenyl-1,3-dioxane and 4-methyl-4-phenyl-1,3-dioxane, using palladium or CuO/Cr2O3/BaCrO4 catalysts [].
Q6: What are the potential products of 1,3-dioxane catalytic cleavage?
A6: The products depend on the reaction conditions and the catalyst used. For example, hydrogenolysis with a CuO/Cr2O3/BaCrO4 catalyst yields primary alcohols, while cleavage in an inert atmosphere using palladium catalysts selectively produces propiophenone [].
Q7: Can 1,3-dioxanes be used in reactive extraction processes?
A7: Yes, 1,3-propanediol, a valuable chemical, can be recovered from dilute aqueous solutions using a reactive extraction process involving 1,3-dioxane formation []. This method uses aldehydes, such as propionaldehyde or butyraldehyde, as both reactants and extractants to form substituted 1,3-dioxanes, which partition into the organic phase.
Q8: Can 1,3-dioxane be incorporated into polymers?
A8: Yes, 1,3-dioxane rings can be incorporated into polymers as side chains. For instance, new liquid crystalline polysiloxanes have been synthesized containing 1,3-dioxane rings as mesogenic side groups [].
Q9: What are the properties of polymers containing 1,3-dioxane side chains?
A9: The properties depend on the specific polymer. For example, in polysiloxanes, the 1,3-dioxane side chains can contribute to liquid crystalline behavior. The transition temperatures can be influenced by the type of heteroatom in the ring, with 1,3-dioxane generally exhibiting higher transition temperatures than corresponding 1,3-dithiane derivatives [].
Q10: Are there bio-hybrid fuels containing 1,3-dioxane?
A10: Yes, 1,3-dioxane is considered a potential bio-hybrid fuel that can be produced from biobased feedstocks, carbon dioxide, and renewable electricity. Its combustion chemistry has been studied extensively, including measurements of ignition delay times and laminar flame speeds [].
Q11: How does the combustion chemistry of 1,3-dioxane compare to similar bio-hybrid fuels?
A11: Despite structural similarities, 1,3-dioxane exhibits different combustion characteristics compared to other bio-hybrid fuels like 1,3-dioxolane. For example, 1,3-dioxane demonstrates higher reactivity at lower temperatures (500–800 K) [].
Q12: Have molecular dynamics (MD) simulations been used to study 1,3-dioxane?
A12: Yes, MD simulations have been utilized to study various aspects of 1,3-dioxane, including its liquid properties, interactions with solutes, and its behavior as a polar solvent despite lacking a permanent dipole moment [, ].
Q13: What have MD simulations revealed about the polarity of 1,3-dioxane?
A13: MD simulations suggest that while 1,3-dioxane lacks a permanent dipole moment, it can still exhibit polar characteristics in solute-solvent interactions due to fluctuations in its electron density [].
Q14: Can computational chemistry methods be used to study the reactivity of 1,3-dioxane derivatives?
A14: Yes, computational methods like CNDO/2 and MINDO/3 have been employed to investigate the regioselectivity of nucleophilic substitution reactions in 5,5-di(chloromethyl)-1,3-dioxane [].
Q15: What is known about the safety of 5-bromo-5-nitro-1,3-dioxane in cosmetic products?
A15: 5-Bromo-5-nitro-1,3-dioxane, used as a preservative in cosmetics, has been assessed for safety []. While generally considered safe at low concentrations (up to 0.1%), it's important to note its potential to form nitrosamines upon reaction with amines and amides.
Q16: Have there been instances of odor events related to 1,3-dioxane compounds in water?
A16: Yes, a study reported the detection of odorous compounds, 2,5,5-trimethyl-1,3-dioxane (TMD) and 2-ethyl-5,5-dimethyl-1,3-dioxane (2EDD), in surface and treated water, which were traced back to wastewater treatment plants utilizing industrial byproducts from resin manufacturing [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(2-hydroxypentyl)-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1201669.png)



![But-2-enedioic acid;1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B1201674.png)


![1,2-Diazabicyclo[2.2.2]octane](/img/structure/B1201681.png)


